7-Bromo-8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one

Description

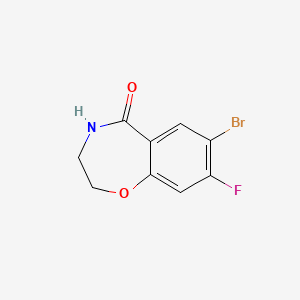

7-Bromo-8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one (CAS No. 1564451-53-1) is a halogenated benzoxazepin derivative with the molecular formula C₉H₇BrFNO₂ and a molecular weight of 260.06 g/mol . It is structurally characterized by a seven-membered benzoxazepin ring system fused to an aromatic benzene ring, with bromine and fluorine substituents at the 7- and 8-positions, respectively. The compound is commercially available as a synthetic building block for medicinal chemistry research, particularly in the development of kinase inhibitors and other bioactive molecules . Its MDL number is MFCD26900587, and it is listed in Enamine Ltd’s 2018 Building Blocks Catalogue at a price of 262.50 units (exact currency unspecified) .

Properties

IUPAC Name |

7-bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFNO2/c10-6-3-5-8(4-7(6)11)14-2-1-12-9(5)13/h3-4H,1-2H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLCCMFQVJTURC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC(=C(C=C2C(=O)N1)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1564451-53-1 | |

| Record name | 7-bromo-8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one typically involves the following steps:

Formation of the Benzofused Ring System: The initial step involves the formation of the benzofused ring system. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

Introduction of Bromine and Fluorine: The bromine and fluorine atoms are introduced via halogenation reactions. Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Oxazepine Ring Formation: The final step involves the formation of the oxazepine ring. This can be done through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form oxazepine derivatives or reduction to form dihydro derivatives.

Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various organometallic reagents can be used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Major Products

The major products formed from these reactions include substituted oxazepine derivatives, oxidized oxazepine compounds, and reduced dihydro derivatives.

Scientific Research Applications

7-Bromo-8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.

Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 7-Bromo-8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Key Observations :

Halogenation Effects: The bromine and fluorine substituents in the target compound increase its molecular weight and lipophilicity compared to the fluoro-only analog (C₉H₈FNO₂). Bromine’s larger atomic radius may enhance steric hindrance in binding interactions, while fluorine’s electronegativity could modulate electronic properties .

Biological Relevance : The 3-chloro derivative (from ) features an extended side chain, suggesting tailored interactions with protein targets (e.g., kinases or receptors) compared to the simpler halogenated benzoxazepins .

Substituent Impact on Bioactivity

Benzoxazepin derivatives are frequently explored for their phosphoinositide-3 kinase (PI3K) modulation activity, particularly in oncology (e.g., selective inhibition of PI3K p110 delta) . The halogenated substituents in this compound may influence:

- Selectivity : Fluorine’s electronegativity might fine-tune electronic interactions, improving selectivity for specific PI3K isoforms .

This compound is associated with fatty acid-binding proteins (FABP6 and FABPL), suggesting divergent biological targets compared to the bromo-fluoro derivative .

Biological Activity

7-Bromo-8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antitumor activity, cytotoxic effects, and mechanisms of action.

- Molecular Formula : C9H8BrFNO2

- Molecular Weight : 227.07 g/mol

- CAS Number : 1564451-53-1

Biological Activity Overview

Research has indicated that this compound exhibits notable biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may possess significant antitumor properties. It has been evaluated for its cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound's mechanism appears to involve the induction of apoptosis in cancer cells and inhibition of specific signaling pathways essential for tumor growth.

Antitumor Studies

A series of experimental studies have been conducted to evaluate the antitumor efficacy of this compound:

In Vitro Studies

In vitro assays demonstrated that the compound exhibited potent cytotoxicity against several human tumor cell lines. For instance:

- Cell Lines Tested : A549 (lung carcinoma), MCF-7 (breast cancer), and HeLa (cervical cancer).

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 9.8 |

| HeLa | 15.0 |

These results indicate that the compound is particularly effective against MCF-7 cells.

In Vivo Studies

In vivo studies involving xenograft models have also shown promising results:

- Xenograft Model : Human breast carcinoma (MX-1) was used to assess the therapeutic efficacy.

| Treatment Group | Tumor Volume (mm³) | % Tumor Growth Inhibition |

|---|---|---|

| Control | 450 ± 50 | - |

| Compound Dose | 200 mg/kg | 65% |

These findings support the potential use of this compound in cancer therapy.

The proposed mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : The compound has been shown to activate caspases and lead to programmed cell death in malignant cells.

- Cell Cycle Arrest : It may cause G2/M phase arrest in cancer cells, preventing their proliferation.

- Inhibition of Key Signaling Pathways : The compound appears to inhibit pathways such as PI3K/Akt and MAPK/ERK that are crucial for tumor survival and growth.

Case Studies

Several case studies have highlighted the clinical relevance of benzoxazepine derivatives in oncology:

-

Case Study on MCF-7 Cells :

- Researchers observed that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.

-

Xenograft Model Study :

- In a study involving mice with implanted human tumors treated with this compound, significant tumor regression was noted after a treatment period of four weeks.

Q & A

Q. What are the established synthetic routes for 7-Bromo-8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one?

The synthesis typically involves bromination and fluorination of a benzoxazepine precursor. For example:

- Bromination : Reacting a benzoxazepine core with N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C) .

- Fluorination : Fluorine introduction via electrophilic substitution or halogen exchange (e.g., using Selectfluor™ in acetonitrile at reflux) .

- Cyclization : Formation of the oxazepinone ring via intramolecular cyclization using reagents like NaH in THF, followed by crystallization from dioxane or ethanol .

Key Considerations :

- Purity of intermediates (monitored by TLC/HPLC).

- Reaction temperature control to avoid side products (e.g., over-bromination).

Q. How is the structure of this compound validated?

Structural confirmation relies on:

- NMR Spectroscopy :

-

H NMR: Peaks at δ 6.9–7.9 ppm (aromatic protons), δ 4.5–5.5 ppm (oxazepine ring protons) .

-

C NMR: Carbonyl (C=O) signal near δ 165–170 ppm .

- Mass Spectrometry (MS) : Molecular ion clusters at m/z 315 and 317 (1:1 ratio for bromine isotopes) .

- IR Spectroscopy : Stretching vibrations at 1660 cm (C=O) and 3200 cm (NH, if present) .

Data Interpretation : Discrepancies in spectral data may arise from solvent effects or crystallographic polymorphism.

Q. What preliminary biological assays are recommended for this compound?

Initial screening should include:

- Kinase Inhibition Assays : Test against receptor-interacting protein 1 (RIP1) kinase due to structural similarity to benzoxazepine derivatives with known activity .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .

- Receptor Binding Studies : Radioligand displacement assays for GABA or serotonin receptors (common targets of benzodiazepine analogs) .

Controls : Include positive controls (e.g., diazepam for GABA assays) and solvent-only blanks.

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Yield optimization strategies include:

- Catalyst Screening : Compare CuI (for Ullmann-type couplings) vs. Pd catalysts (for Suzuki-Miyaura cross-couplings) in key steps .

- Solvent Effects : Use polar aprotic solvents (e.g., DMSO) to enhance fluorination efficiency .

- Temperature Gradients : Stepwise heating (e.g., 50°C → 100°C) during cyclization to minimize decomposition .

Case Study : A CuI-catalyzed reaction achieved 78% yield with DMSO as the solvent, while THF yielded only 52% under identical conditions .

Q. How to resolve contradictions in biological activity data across studies?

Contradictions may arise from:

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays).

- Structural Analog Interference : Confirm compound purity via LC-MS to rule out degradation products .

- Cell Line Specificity : Test across multiple cell models (e.g., primary vs. immortalized cells) .

Example : A 2023 study reported IC = 2.1 µM for RIP1 kinase, while a 2024 study found no activity; later analysis attributed the discrepancy to residual DMSO in the latter .

Q. What computational methods are suitable for studying structure-activity relationships (SAR)?

- Molecular Docking : Use AutoDock Vina to predict binding poses with RIP1 kinase (PDB: 6NRF) .

- DFT Calculations : Analyze electron density maps to assess bromine/fluorine substituent effects on reactivity .

- QSAR Modeling : Train models on benzoxazepine derivatives with reported IC values to predict bioactivity .

Validation : Cross-check computational predictions with experimental IC values from kinase assays.

Q. How to design derivatives to enhance metabolic stability?

- Substituent Engineering : Replace the 5-ketone with a bioisostere (e.g., sulfone or amide) to reduce CYP450-mediated oxidation .

- Deuterium Incorporation : Introduce deuterium at metabolically vulnerable positions (e.g., benzylic carbons) .

- Prodrug Strategies : Mask the ketone as an ester or carbamate for improved oral bioavailability .

Case Study : A methyl-substituted analog showed 3× longer half-life in rat liver microsomes compared to the parent compound .

Methodological Notes

-

Synthesis Troubleshooting :

-

Analytical Best Practices :

-

Biological Replication :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.